molecular formula C9H7F2NO B12964485 2-(Difluoromethyl)-1H-indol-7-ol

2-(Difluoromethyl)-1H-indol-7-ol

Cat. No.: B12964485
M. Wt: 183.15 g/mol
InChI Key: WSLAZBNGGAZLGB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-indol-7-ol is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to an indole ring, which is a common structural motif in many biologically active molecules. The presence of the difluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the difluoromethylation of an indole precursor. This process typically employs difluoromethylation reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction conditions often include the use of a base and a solvent, such as DMF (dimethylformamide), to facilitate the formation of the difluoromethylated product .

Industrial production methods for this compound may involve large-scale difluoromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of this compound for various applications.

Chemical Reactions Analysis

2-(Difluoromethyl)-1H-indol-7-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Scientific Research Applications

2-(Difluoromethyl)-1H-indol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1H-indol-7-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with target molecules . This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

2-(Difluoromethyl)-1H-indol-7-ol can be compared with other similar compounds, such as:

    Trifluoromethylated indoles: These compounds have a trifluoromethyl group instead of a difluoromethyl group.

    Monofluoromethylated indoles: These compounds contain a single fluorine atom in the methyl group.

The uniqueness of this compound lies in its balance of fluorine content, which provides a combination of desirable properties for various applications.

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

2-(difluoromethyl)-1H-indol-7-ol

InChI

InChI=1S/C9H7F2NO/c10-9(11)6-4-5-2-1-3-7(13)8(5)12-6/h1-4,9,12-13H

InChI Key

WSLAZBNGGAZLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=C2)C(F)F

Origin of Product

United States

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